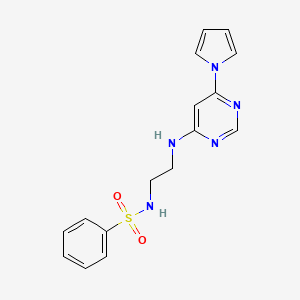

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, also known as PAP-1, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor that is capable of modulating the activity of a number of different enzymes and receptors, making it a valuable tool for investigating a wide range of biological processes.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has been explored for its potential as an antimicrobial agent. Researchers have investigated its activity against various microorganisms, including bacteria and fungi. The compound’s structural features contribute to its effectiveness in inhibiting microbial growth .

Anti-Tumoral Effects

Studies have evaluated the impact of this compound on tumor cell viability. Specifically, it has been tested against human tumor cell lines, such as tongue squamous cell carcinoma (CAL 27) and pharynx squamous cell carcinoma (FaDu). Understanding its cytotoxicity on normal somatic cells is crucial for potential therapeutic applications .

Antibacterial Activity

Pyrrole derivatives, including compounds like N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide , have been investigated for their antibacterial properties. These molecules play a role in combating bacterial infections and may serve as leads for novel antibiotics .

Enhancement of Monoclonal Antibody Production

In a screening study, N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide was found to enhance cell-specific antibody production in recombinant Chinese hamster ovary cells. This property could be valuable in biopharmaceutical research and antibody-based therapies .

Inhibition of Enzymes

Researchers have explored the inhibitory effects of similar pyrrole derivatives on enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR). Investigating the compound’s interaction with these enzymes provides insights into potential therapeutic applications .

Cholesterol-Reducing Properties (Hypothetical)

While not directly studied for this compound, pyrrole derivatives have been associated with cholesterol reduction. Further research could explore whether N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibits similar effects .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .

Mode of Action

It’s suggested that the compound may bind to its target enzyme, inhibiting its function .

Biochemical Pathways

The compound may affect the collagen synthesis pathway by inhibiting the enzyme collagen prolyl-4-hydroxylase . This enzyme is crucial for the stability of the collagen triple helix, and its inhibition can lead to decreased collagen production.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase could lead to a decrease in collagen production . This could have potential implications in diseases where collagen production is a factor, such as fibrotic diseases.

Propiedades

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)20-9-8-17-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-7,10-13,20H,8-9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFYESSRRUAUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)